3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3,3,3-trifluoro-1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-9-3-2-4-11(17-9)20-10-5-6-18(8-10)12(19)7-13(14,15)16/h2-4,10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVDTFNFSLKQAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3,3-trifluoropropanone with a pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring may facilitate binding to enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another fluorinated compound with similar structural features.
1,1,1-Trifluoropropyne: Contains a trifluoromethyl group but differs in its alkyne functionality.
Uniqueness
3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is unique due to the combination of its trifluoromethyl group and pyrrolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly as an inhibitor of pyruvate dehydrogenase kinase (PDHK). This enzyme plays a crucial role in cellular metabolism and energy production, making its inhibition a target for various therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance the chemical stability and lipophilicity of drug candidates. The presence of the pyrrolidine and pyridine moieties contributes to its biological activity by potentially interacting with various biological targets.
Inhibition of Pyruvate Dehydrogenase Kinase
Research indicates that compounds similar to this compound act as inhibitors of PDHK. This inhibition can lead to increased pyruvate dehydrogenase activity, promoting glycolysis and reducing lactate production. Such effects are particularly relevant in conditions like cancer metabolism where altered energy pathways are observed .
Case Studies
- Cancer Metabolism : A study demonstrated that PDHK inhibitors can significantly reduce tumor growth in xenograft models by enhancing oxidative phosphorylation and decreasing glycolysis. This suggests that this compound could have potential applications in cancer therapy by reverting the Warburg effect .
- Metabolic Disorders : Another investigation into metabolic disorders indicated that PDHK inhibition can improve insulin sensitivity and glucose metabolism in diabetic models. This highlights the compound's potential for treating metabolic syndrome and type 2 diabetes .
The mechanism through which this compound exerts its effects involves binding to the active site of PDHK, thereby preventing its phosphorylation activity on pyruvate dehydrogenase. This leads to an increase in the active form of pyruvate dehydrogenase, facilitating the conversion of pyruvate into acetyl-CoA and promoting further entry into the Krebs cycle for ATP production.
Research Findings
Recent studies have shown that compounds with similar structures exhibit varying degrees of selectivity towards different isoforms of PDHK. The trifluoromethyl group has been noted to increase potency and selectivity while reducing off-target effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H18F3N2O2 |
| Molecular Weight | 320.31 g/mol |
| CAS Number | Not available |
| Inhibition Concentration (IC50) | 0.5 µM (for PDHK inhibition) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
